molecular formula C11H6Cl2F2N2O B14056041 2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine

2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine

Cat. No.: B14056041
M. Wt: 291.08 g/mol
InChI Key: MJOKDFYGDPODRM-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorophenylamine and difluoromethoxyacetic acid.

    Formation of Intermediate: The initial step involves the reaction of 2,5-dichlorophenylamine with difluoromethoxyacetic acid under acidic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of the difluoromethoxy group.

    2,5-Dichloropyrimidine: Lacks the difluoromethoxy group, making it less complex.

    2,4-Dichlorophenyl isocyanate: Contains an isocyanate group instead of the pyrimidine ring.

Uniqueness

2-(2,5-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is unique due to the presence of both dichlorophenyl and difluoromethoxy groups, which impart distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C11H6Cl2F2N2O

Molecular Weight

291.08 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-5-(difluoromethoxy)pyrimidine

InChI

InChI=1S/C11H6Cl2F2N2O/c12-6-1-2-9(13)8(3-6)10-16-4-7(5-17-10)18-11(14)15/h1-5,11H

InChI Key

MJOKDFYGDPODRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=C(C=N2)OC(F)F)Cl

Origin of Product

United States

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